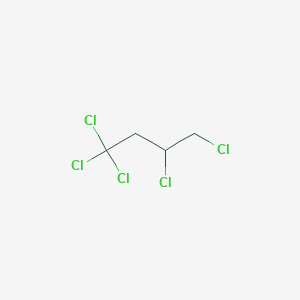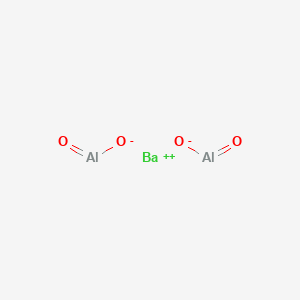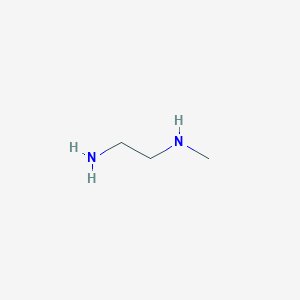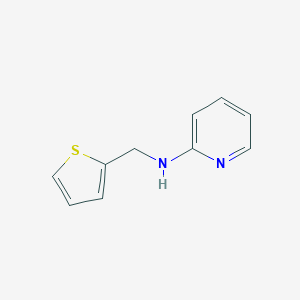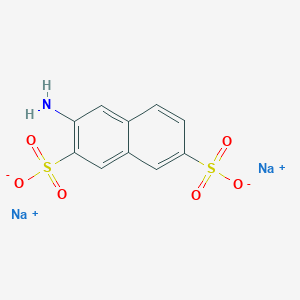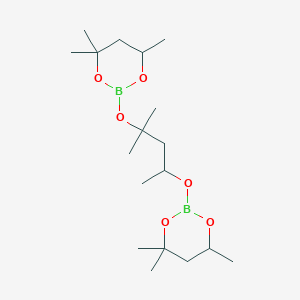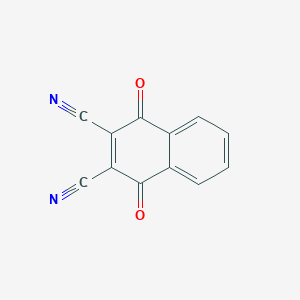
2,3-Dicyano-1,4-naphthoquinone
概览
描述
2,3-Dicyano-1,4-naphthoquinone is a chemical compound with the molecular formula C12H4N2O2 . It is a derivative of 1,4-Naphthoquinone, which is a quinone derived from naphthalene .
Synthesis Analysis
The synthesis of 2,3-Dicyano-1,4-naphthoquinone and its derivatives has been explored in various studies. For instance, a series of 11-substituted 3,5,10,11-tetrahydro-2H-benzo[6,7]thiochromeno[2,3-d][1,3]thiazole-2,5,10-triones were obtained via hetero-Diels-Alder reaction of 5-alkyl/arylallylidene/-4-thioxo-2-thiazolidinones and 1,4-naphthoquinones .Molecular Structure Analysis
The molecular structure of 2,3-Dicyano-1,4-naphthoquinone is based on the 1,4-naphthoquinone motif. The introduction of donors and/or acceptors into the quinone nucleus produces visible absorption with intramolecular charge-transfer character .Chemical Reactions Analysis
2,3-Dicyano-1,4-naphthoquinone has been involved in various chemical reactions. For example, it has been used in the formation of charge-transfer complexes with aromatic anilines . It also undergoes oxidative demethylation when reacted with nitronium hexafluorophosphate .Physical And Chemical Properties Analysis
While specific physical and chemical properties for 2,3-Dicyano-1,4-naphthoquinone are not available, it’s known that 1,4-Naphthoquinone forms volatile yellow triclinic crystals and has a sharp odor similar to benzoquinone .科研应用
Chemistry and Biological Activity : 2,3-Dicyano-1,4-naphthoquinone has been explored for constructing biologically active tricyclic and tetracyclic 1,4-quinones and derivatives. It's involved in reactions like cycloaddition, condensation, photo-induced, and nucleophilic substitution reactions. These compounds have shown potential in antifungal, antibacterial, anticancer, antiplatelet, anti-inflammatory, anti-allergic, and anti-HIV activities (Maurya, 2020).
Spectrophotometric Study : Molecular complexes of 2,3-Dicyano-1,4-naphthoquinone with various aromatic anilines have been studied spectrophotometrically. These complexes show a charge-transfer band in the visible spectrum and form strong 1:1 complexes (Budni & Jayadevappa, 1988).
Synthesis of Protective Groups : The combination of 2,3-Dicyano-1,4-naphthoquinone and other agents like β-pinene can remove protective groups on sensitive substrates, showing its utility in organic synthesis (Lloyd et al., 2017).
Chemical Interactions : It reacts with compounds like aminopyrazoles to form pyrazoloquinazolinediones and acetates. This demonstrates its reactivity and potential in creating new chemical entities (Hassan et al., 1993).
Antimicrobial and Fungicidal Activity : Heterocyclic amino derivatives of 2,3-Dicyano-1,4-naphthoquinone have been studied for antimicrobial and fungicidal activities. Some derivatives showed high activity against specific test cultures (Polish et al., 2019).
Voltammetric Determination : Modified carbon paste electrodes with 2,3-Dicyano-1,4-naphthoquinone have been used for voltammetric determination of Ag(I), demonstrating its application in electrochemistry and sensor technology (Khodari et al., 1994).
Antibacterial Agents : 1,4-Naphthoquinone analogues, including 2,3-Dicyano-1,4-naphthoquinone, have been synthesized and evaluated for antibacterial activity, indicating their potential in developing new antibacterial agents (Ravichandiran et al., 2019).
Optical Information-Recording Media : Some derivatives of 2,3-Dicyano-1,4-naphthoquinone have properties suitable for use in optical information-recording media for semiconductor lasers (Takagi et al., 1985).
Synthesis of Aminothiazole Derivatives : It's been used in the synthesis of new aminothiazole derivatives, which have shown moderate antibacterial and fungicide activity. This indicates its role in the development of pharmacological agents (Buchkevych et al., 2012).
Heterocyclic Synthesis : 2,3-Dicyano-1,4-naphthoquinone, being a π-deficient quinone, is used in heterocyclic synthesis through charge-transfer complex formation and addition reactions (Aly & Hassan, 2014).
Safety And Hazards
未来方向
Research on 2,3-Dicyano-1,4-naphthoquinone and its derivatives continues to be of interest, particularly in the field of medicinal chemistry. For instance, studies have shown that 1,4-naphthoquinone derivatives could be considered for further studies to provide drugs efficient in treating cancer and multidrug-resistant bacteria .
性质
IUPAC Name |
1,4-dioxonaphthalene-2,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4N2O2/c13-5-9-10(6-14)12(16)8-4-2-1-3-7(8)11(9)15/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAJWKWOKTWTIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00144190 | |
| Record name | 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dicyano-1,4-naphthoquinone | |
CAS RN |
1018-78-6 | |
| Record name | 2,3-Dicyano-1,4-naphthoquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001018786 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC146588 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146588 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Naphthalenedicarbonitrile, 1,4-dihydro-1,4-dioxo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00144190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3-DICYANO-1,4-NAPHTHOQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVI4RD590R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。




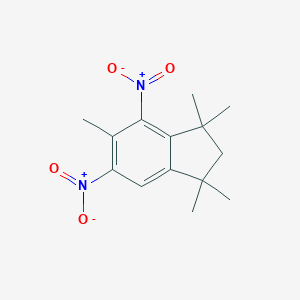
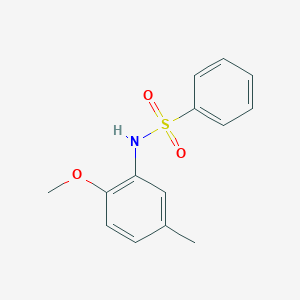
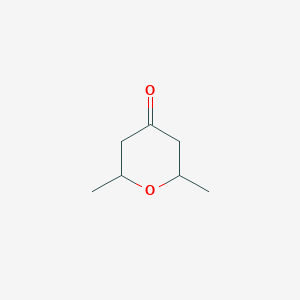

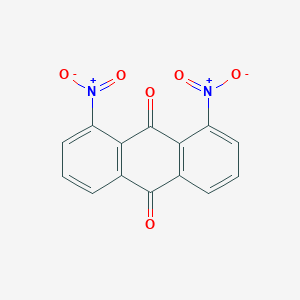
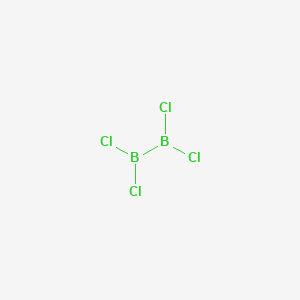
![3-Methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B85475.png)
